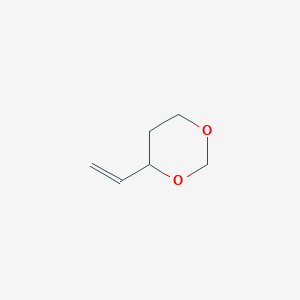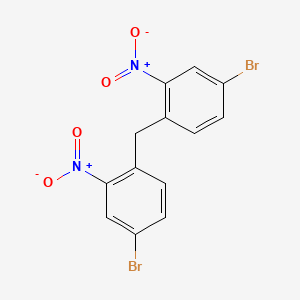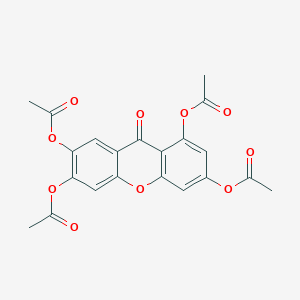
3,5-Cyclohexadiene-1,2-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Cyclohexadiene-1,2-diimine is an organic compound with the molecular formula C6H6N2. It is also known by several synonyms, including 1,2-diiminobenzene and ortho-benzoquinone diimine This compound is characterized by its unique structure, which includes two imine groups attached to a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Cyclohexadiene-1,2-diimine can be synthesized through the oxidation of aniline derivatives. One common method involves the use of ruthenium complexes containing two aniline ligands. These complexes are oxidized by ammonium cerium(IV) sulfate to form the desired diimine compound . The reaction conditions typically involve the use of a solvent such as acetonitrile and are carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of transition metal catalysts and controlled oxidation reactions are key components of these methods.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Cyclohexadiene-1,2-diimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can convert the diimine groups back to amine groups.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ammonium cerium(IV) sulfate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas or hydride donors can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can react with the imine groups under mild conditions.
Major Products:
Oxidation Products: Further oxidation can lead to the formation of azo compounds or other nitrogen-rich structures.
Reduction Products: Reduction typically yields amine derivatives.
Substitution Products: Substitution reactions can produce a variety of functionalized cyclohexadiene derivatives.
Applications De Recherche Scientifique
3,5-Cyclohexadiene-1,2-diimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly with transition metals such as ruthenium.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into the use of diimine compounds in drug development, particularly for their ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,5-Cyclohexadiene-1,2-diimine involves its ability to form stable complexes with transition metals. These complexes can undergo redox reactions, which are crucial for various catalytic processes. The imine groups can also participate in hydrogen bonding and other interactions with biological molecules, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- 1,2-Diiminobenzene
- Ortho-benzoquinone diimine
- 1,2-Diaminobenzene
Comparison: 3,5-Cyclohexadiene-1,2-diimine is unique due to its specific structure and reactivity. Unlike 1,2-diaminobenzene, which has amine groups, the diimine groups in this compound provide different chemical properties, such as the ability to form stable metal complexes and participate in unique redox reactions .
Propriétés
Numéro CAS |
4710-40-1 |
|---|---|
Formule moléculaire |
C6H6N2 |
Poids moléculaire |
106.13 g/mol |
Nom IUPAC |
cyclohexa-3,5-diene-1,2-diimine |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H |
Clé InChI |
QHFFENCDDAJXOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=N)C(=N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
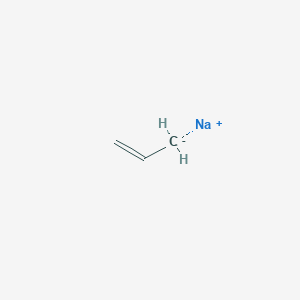
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
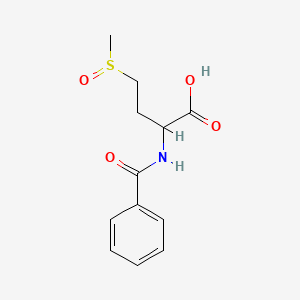
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
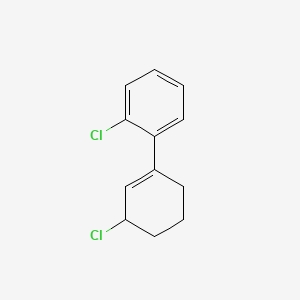
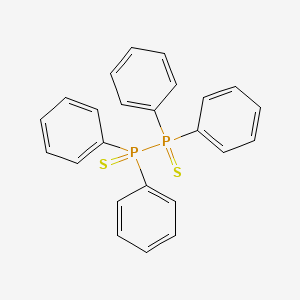
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
